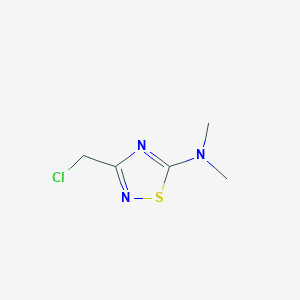

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Übersicht

Beschreibung

3-(Chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine, commonly known as CMTA, is a thiadiazole compound that has been widely studied in recent years due to its potential applications in scientific research and laboratory experiments. CMTA is a reactive compound that can be synthesized from a variety of starting materials, including ethylenediamine, dimethylsulfoxide, and chloromethylbenzene. It is a versatile compound that has been used for a variety of purposes, including as a reagent, catalyst, and inhibitor.

Wissenschaftliche Forschungsanwendungen

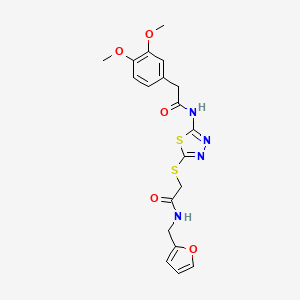

Structural Analysis and Biological Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds

- A study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing significant DNA protective ability and strong antimicrobial activity against specific strains. Molecular docking studies provided insights into anti-cancer and anti-bacterial properties, suggesting potential in chemotherapy for enhanced therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

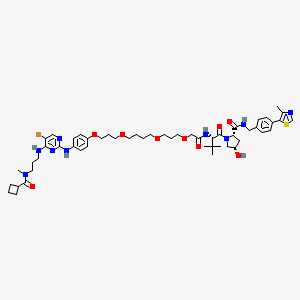

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of a compound related to 1,3,4-thiadiazole was characterized, revealing significant structural details and suggesting potential applications as nonlinear optical (NLO) material due to its structural geometry and electronic properties (Kerru et al., 2019).

Applications in Agriculture and Materials Chemistry

- Research highlighted the significance of 1,3,4-thiadiazoles in various fields like medicine, agriculture, and materials chemistry. The study focused on synthesizing copper(I) π-complexes bearing a 1,3,4-thiadiazole core, offering insights into the crystal engineering of organometallic materials and potential applications in these sectors (Ardan et al., 2017).

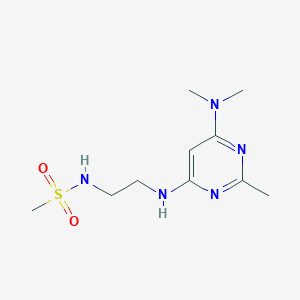

Tautomeric Behavior Analysis in Bioorganics and Medicinal Chemistry

- An investigation into the tautomeric forms of a molecule related to 1,2,5-thiadiazole 1,1-dioxide indicated its significance in bioorganics and medicinal chemistry. The study used spectroscopic methods to analyze molecular conformations, crucial for pharmaceutical and biological activities (Erturk et al., 2016).

Synthesis and Characterization in Heterocyclic Chemistry

- Research on the synthesis of 2-amino-1,3,4-thiadiazoles underlined the importance of thiadiazole chemistry in heterocyclic chemistry, noting its diverse biological properties. The study emphasized greener and more efficient synthetic methods, contributing to the field's advancement (Kumar et al., 2022).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3S/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINIJPFNXSOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)

![N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2559664.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2559672.png)

![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)

![1-Carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)